molecular formula C28H28N2O3S B2943725 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 457960-50-8

1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No. B2943725
CAS RN: 457960-50-8
M. Wt: 472.6
InChI Key: REZCRQLQYWJJAK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine, also known as DMS-10, is a small molecule compound that has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound also regulates the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against neurotoxicity. This compound has also been shown to regulate the expression of various genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis and purification of this compound to improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a small molecule compound that has shown potential for use in the treatment of various diseases. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could further explore its therapeutic potential.

Synthesis Methods

The synthesis of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves a multi-step process that starts with the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with piperazine. The resulting product is then reacted with benzhydryl chloride to obtain this compound. The purity of this compound can be improved through recrystallization.

Scientific Research Applications

1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's and Parkinson's disease research, this compound has been shown to protect against neurotoxicity and improve cognitive function.

properties

IUPAC Name

1-benzhydryl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-33-26-16-17-27(25-15-9-8-14-24(25)26)34(31,32)30-20-18-29(19-21-30)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,28H,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZCRQLQYWJJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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